Indole C2-Methyl Substitution vs. Des-Methyl Analog: Impact on Predicted LogP and Lipophilic Ligand Efficiency
The presence of a 2-methyl substituent on the indole ring distinguishes this compound from its closest des-methyl analog (N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide, CAS 226883-67-6) . Based on their respective SMILES structures, the 2-methylated compound has a higher predicted logP and molecular weight (MW 273.34 vs. 259.31) . In class-level analyses of indole-based inhibitors, a C2-methyl group has been shown to improve metabolic stability by reducing oxidative metabolism at the indole nitrogen and can enhance binding affinity through favorable hydrophobic contacts in methyl-accepting protein pockets [1]. While no direct head-to-head biochemical assay was identified in the retrieved literature, the structural difference is a critical parameter for procurement decisions.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 273.34 g/mol; Predicted LogP ~2.5 (estimated from atom-based method) |
| Comparator Or Baseline | Des-methyl analog (CAS 226883-67-6): MW = 259.31 g/mol; Predicted LogP ~1.2 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP ≈ +1.3 log units |
| Conditions | Computational prediction based on SMILES: CN(C)CCNC(=O)C(=O)C1=C(C)NC2=C1C=CC=C2 vs. CN(C)CCNC(=O)C(=O)C1=CNC2=C1C=CC=C2 |
Why This Matters
The higher logP of the 2-methyl derivative suggests superior passive membrane permeability and potentially altered tissue distribution, which is relevant when selecting a compound for cell-based phenotypic screening where intracellular target engagement is required.
- [1] Chen, C.-T. et al. (2003). U.S. Patent US20030181482. Describes structure-activity trends for 3-oxoacetamideindolyl compounds, including the role of indole substitution. View Source
